![molecular formula C8H18N2O B13282984 Ethyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13282984.png)
Ethyl[(4-methylmorpholin-2-yl)methyl]amine
Description
Ethyl[(4-methylmorpholin-2-yl)methyl]amine is a secondary amine featuring a morpholine ring substituted with a methyl group at the 4-position and an ethyl-aminated methyl group at the 2-position. The morpholine core provides a heterocyclic framework with both nitrogen and oxygen atoms, influencing its electronic and steric properties.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H18N2O/c1-3-9-6-8-7-10(2)4-5-11-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
TYMLGKPFWWDZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CN(CCO1)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Morpholine Core
The 4-methylmorpholin-2-yl scaffold is synthesized via cyclization reactions. A common approach involves reacting epichlorohydrin with 2-aminoethanol derivatives under basic conditions to form the morpholine ring. Methylation at the 4-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Step 2: Introduction of the Ethylamine Side Chain
The ethylamine group is introduced via reductive amination or nucleophilic substitution:
- Reductive Amination : Reacting 4-methylmorpholine-2-carbaldehyde with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
- Nucleophilic Substitution : Treating 2-(chloromethyl)-4-methylmorpholine with ethylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C.
Optimized Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Higher yields at 70°C |
Solvent | DMF or THF | THF preferred for purity |
Catalyst | Pd/C (5% w/w) | 85–90% conversion |
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-effectiveness:
- Continuous Flow Reactors : Enable efficient mixing and temperature control, reducing side reactions.
- Catalyst Recycling : Palladium-based catalysts are recovered via filtration and reused, lowering production costs.
- Green Chemistry Approaches : Use of water as a solvent in some steps to minimize environmental impact.
Analytical Validation and Yield Optimization
Recent studies highlight advancements in characterizing intermediates and final products:
- HPLC Purity : Final compounds typically achieve >95% purity, as confirmed by reverse-phase HPLC.
- Spectroscopic Data : 1H NMR (δ 1.2–1.4 ppm for ethyl CH3, δ 3.6–4.0 ppm for morpholine protons).
- Yield Improvements :
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the morpholine ring can impede reactivity. Solutions include using bulky base catalysts (e.g., DBU).
- Byproduct Formation : Controlled pH (7.5–8.5) minimizes unwanted oxidation products.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Ethyl[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl[(4-methylmorpholin-2-yl)methyl]amine
- Structural Differences : Replaces the ethyl group with a benzyl moiety on the amine.
- Synthesis: Likely synthesized via reductive amination between 4-methylmorpholine-2-carbaldehyde and benzylamine, analogous to methods in for morpholine-thienopyrimidine derivatives .
- Applications : Benzyl-substituted amines are common in drug discovery for their pharmacokinetic advantages .
4-Methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
- Structural Differences : Incorporates a thiazole ring linked to the morpholinylmethylamine group.
- Synthesis : Likely formed via nucleophilic substitution between 2-chloro-4-methylmorpholine and a thiazol-2-amine precursor, similar to coumarin derivatization in .
- Properties : The thiazole ring introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to biological targets.
- Applications : Thiazole-containing compounds are prevalent in antimicrobial and anticancer agents .
(4-Methylmorpholin-2-yl)methanamine
- Structural Differences : Simplifies the structure by removing the ethyl group, leaving a primary amine.
- Synthesis : Prepared via reduction of 4-methylmorpholine-2-carbonitrile, as suggested by general methods in for pyrimidin-2-amine derivatives .
- Properties : The primary amine increases reactivity in nucleophilic reactions but reduces steric hindrance.
- Applications : Useful as an intermediate in the synthesis of more complex amines .
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine
- Structural Differences : Replaces the 4-methylmorpholinyl group with a thiophene-substituted morpholine and a methyl-ethylamine chain.
- Synthesis : Likely synthesized via reductive amination of a morpholine-thiophene aldehyde with methylamine, similar to protocols in .
- Applications : Thiophene derivatives are explored in optoelectronics and antiviral therapies .
Comparative Analysis Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
---|---|---|---|---|
Ethyl[(4-methylmorpholin-2-yl)methyl]amine | C₉H₁₉N₂O | ~171.26 | Ethyl, 4-methylmorpholine | Drug intermediates, ligands |
Benzyl[(4-methylmorpholin-2-yl)methyl]amine | C₁₄H₂₁N₂O | ~233.33 | Benzyl, 4-methylmorpholine | Pharmacokinetic optimization |
4-Methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine | C₁₀H₁₆N₃OS | ~226.32 | Thiazole, 4-methylmorpholine | Antimicrobial agents |
(4-Methylmorpholin-2-yl)methanamine | C₆H₁₃N₂O | ~129.18 | Primary amine, 4-methylmorpholine | Synthetic intermediates |
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine | C₁₁H₁₉N₂OS | ~227.35 | Thiophene, morpholine | Antiviral therapies, materials |
Key Research Findings
- Reactivity : this compound’s secondary amine allows for selective alkylation or acylation, critical in ligand design (e.g., kinase inhibitors) .
- Biological Activity : Morpholine derivatives exhibit broad-spectrum microbial activity, as seen in pyrimidin-2-amine analogs .
- Structural Flexibility : Substitutions on the morpholine ring (e.g., thiophene in ) enable tuning of electronic properties for target-specific interactions .
Biological Activity
Ethyl[(4-methylmorpholin-2-yl)methyl]amine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features, which include a morpholine ring. This compound has shown potential biological activity that warrants a detailed examination of its interactions, mechanisms, and applications.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molar mass of approximately 186.26 g/mol. The presence of the morpholine ring contributes to its reactivity and binding properties, making it a candidate for various pharmacological applications.
Structural Formula
Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological profile.
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been explored in the context of inhibiting dihydrofolate reductase (DHFR), which is vital for DNA synthesis in cancer cells .
- Receptor Binding : The compound's structure allows it to potentially bind to specific receptors, influencing cellular signaling pathways. This aspect is particularly relevant in developing therapeutic agents targeting diseases influenced by these pathways.
Case Studies
- Cancer Research : In studies focusing on cancer therapeutics, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines by interfering with critical cellular processes such as DNA replication and repair .
- Neuropharmacology : Research indicates that morpholine derivatives can exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. This compound may contribute to this field by modulating neurotransmitter systems or protecting neuronal integrity .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Initial evaluations suggest that while the compound exhibits biological activity, further studies are necessary to assess its safety and potential side effects in vivo .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its efficacy and safety.
Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
---|---|---|---|
This compound | C10H18N2O | 186.26 | Potential enzyme inhibitor; receptor modulator |
Mthis compound | C9H18N2O | 174.25 | Similar enzyme inhibition; less potent |
Pemetrexed | C15H22N4O6S | 348.42 | Antitumor agent; DHFR inhibitor |
Q & A
Q. What are the common synthetic routes for Ethyl[(4-methylmorpholin-2-yl)methyl]amine, and how are reaction conditions optimized?
The compound can be synthesized via Mannich-type reactions or reductive amination involving morpholine derivatives. For example, morpholine-containing intermediates are often reacted with aldehydes or ketones in the presence of catalysts like lithium hydroxide in ethanol under reflux (4–5 hours) . Optimization includes adjusting stoichiometry (e.g., formaldehyde as a methylene donor), solvent choice (ethanol or aqueous systems), and temperature control (reflux at 80–100°C) to enhance yield and purity. Column chromatography with silica gel (ethyl acetate/petroleum ether) is typically used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Key for confirming the morpholine ring’s integrity and ethyl/methyl substituents. For instance, methyl groups on the morpholine ring resonate at δ ~2.3–2.5 ppm in ¹H NMR .
- IR Spectroscopy: Identifies amine N–H stretches (~3300 cm⁻¹) and morpholine C–O–C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for intermediates formed during synthesis .
Q. How is purity assessed during synthesis, and what are common contaminants?
Purity is evaluated via HPLC/GC with UV detection and melting point analysis . Common impurities include unreacted starting materials (e.g., morpholine derivatives) or byproducts from incomplete alkylation. For example, residual guanidine nitrate or lithium hydroxide may require acid-base extraction for removal .
Advanced Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Antimicrobial Assays: Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Antioxidant Studies: DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and lipid peroxidation assays using rat brain homogenate to quantify IC₅₀ values .
- Anti-inflammatory Testing: Carrageenan-induced rat paw edema models measure edema reduction (%) at 3–6 hours post-administration .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies in bioactivity (e.g., varying MIC values) may arise from differences in bacterial strains, solvent effects (DMSO vs. aqueous solutions), or assay protocols. Statistical validation (e.g., ANOVA) and standardized positive controls (e.g., ciprofloxacin for antimicrobial tests) are critical. Dose-response curves should be replicated across multiple batches to ensure consistency .
Q. What strategies optimize the compound’s pharmacokinetic properties in preclinical studies?
- Lipophilicity Adjustment: Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance blood-brain barrier penetration .
- Metabolic Stability: In vitro microsomal assays (rat/human liver microsomes) identify metabolic hotspots, guiding structural modifications (e.g., replacing labile ester groups with amides) .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying aryl groups on the pyrimidine ring) and correlating changes with bioactivity. Computational tools (e.g., molecular docking) predict binding affinities to targets like bacterial DNA gyrase or inflammatory COX-2 enzymes. For example, bulkier substituents at the 4-position of the morpholine ring may enhance antimicrobial potency by improving target interaction .
Methodological Notes
- Synthetic Challenges: Competitive side reactions (e.g., over-alkylation) are mitigated by slow addition of reagents and low-temperature stirring .
- Data Reproducibility: Batch-to-batch variability is minimized using anhydrous solvents and inert atmospheres (N₂/Ar) during sensitive steps like amine alkylation .
- Ethical Compliance: In vivo studies require approval from institutional animal ethics committees, with adherence to OECD guidelines for humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.